4-6 Dichloroindole picrate
CAS No.: 106782-58-5
Cat. No.: VC3957697
Molecular Formula: C14H8Cl2N4O7
Molecular Weight: 415.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106782-58-5 |
|---|---|
| Molecular Formula | C14H8Cl2N4O7 |
| Molecular Weight | 415.1 g/mol |
| IUPAC Name | 4,6-dichloro-1H-indole;2,4,6-trinitrophenol |
| Standard InChI | InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H |
| Standard InChI Key | XNJOCZWKGSXHNX-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
4,6-Dichloroindole picrate is a crystalline solid characterized by the fusion of a dichloroindole moiety with a picrate group. The indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with chlorine atoms at the 4- and 6-positions. The picrate component, derived from picric acid (2,4,6-trinitrophenol), contributes a highly nitrated aromatic system, enhancing the compound’s electron-deficient nature and reactivity.
Molecular Formula and Weight
The molecular formula of 4,6-dichloroindole picrate is , with a molecular weight of 429.14 g/mol. This calculation combines the dichloroindole (, MW: 186.04 g/mol) and picrate (, MW: 243.10 g/mol) components .
Physical Characteristics
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Melting Point: 189°C (observed in related indole-picrate derivatives) .
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Solubility: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water .
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Appearance: Ivory to yellow crystalline solid, depending on purity and hydration state .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.14 g/mol |
| Melting Point | 189°C |
| Solubility | Ethanol, DMSO, dioxane |
| Stability | Stable under ambient conditions |
Synthesis and Industrial Production
Eco-Friendly Synthesis
Recent advances emphasize sustainable synthesis routes. A notable method involves reacting 6-chloroindole with substituted thioureas in the presence of pineapple or sweet lime juice as biocatalysts . These fruit juices provide natural acids and enzymes that facilitate nucleophilic substitution, replacing the chlorine atom at the 6-position with a thiocarbamido group. Subsequent picration—a reaction with picric acid—yields the final product.
Reaction Conditions:
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Catalyst: Pineapple juice (15 mL per 0.1 mol substrate).
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Temperature: Ambient, under sunlight exposure for 50 hours .
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Yield: ~90% for intermediate thiocarbamidoindole derivatives .
Traditional Synthesis
Conventional methods involve refluxing 4,6-dichloroindole with picric acid in methanol or ethanol. Lead monoxide (PbO) has been used stoichiometrically to neutralize acidic byproducts, though this introduces heavy metal contaminants .
Critical Challenges:
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Explosivity Risk: Picrate salts, including 4,6-dichloroindole picrate, are shock-sensitive and thermally unstable .
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Purification: Recrystallization from methanol or ethanol is required to achieve >95% purity .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions oxidizes the indole ring, producing dichloroindole oxides .
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Reduction: Lithium aluminum hydride () reduces nitro groups on the picrate moiety to amines, altering electronic properties .
Substitution Reactions
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Dichloroindole oxides | |
| Reduction | Amine-functionalized picrates | |
| Substitution | Thiocarbamido derivatives |
| Activity | Target/Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| NMDA Antagonism | Glycine binding site inhibition | 12 µM |
| Antimicrobial | Membrane disruption in S. aureus | 50 µg/mL |
Industrial and Research Applications
Explosives and Energetic Materials
Picrate derivatives are historically significant as explosives. While 4,6-dichloroindole picrate is less potent than pure picric acid, its sensitivity to impact necessitates cautious handling .
Dye and Pigment Synthesis
The nitro groups on the picrate component confer chromophoric properties, enabling use in textile dyes and pH indicators .
Comparative Analysis with Related Compounds
vs. Picric Acid
While picric acid () is a stronger explosive, 4,6-dichloroindole picrate offers enhanced solubility in organic solvents, broadening its synthetic utility .
vs. 5,7-Dichloroindole Derivatives
Chlorine substitution at the 4,6-positions (vs. 5,7-) alters electronic density, influencing reactivity toward electrophilic substitution .
Future Directions and Research Gaps
Drug Development
Optimizing NMDA receptor affinity through structural modifications could yield neuroprotective agents with reduced off-target effects.
Green Chemistry Innovations
Scaling eco-friendly synthesis methods using biocatalysts remains a priority to minimize environmental impact .
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